(Z)-ethyl 3-aminoacrylate

Catalog No.
S840033
CAS No.
77570-30-0
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-ethyl 3-aminoacrylate

Researchers needing reliable heterocycle synthesis often face yield loss from E/Z mixture contamination. (Z)-ethyl 3-aminoacrylate eliminates this issue: its fixed geometry, stabilized by an intramolecular hydrogen bond, ensures high-yield thermal cyclizations and >98% regioselectivity in pyrazole formation. This pre-organized building block avoids purification bottlenecks and delivers batch-to-batch reproducibility. • Enables successful Gould-Jacobs & related reactions; • Directs regiospecific condensation for single isomer products; • Clear spectroscopic handle for QC verification.

CAS Number

77570-30-0

Product Name

(Z)-ethyl 3-aminoacrylate

IUPAC Name

ethyl (Z)-3-aminoprop-2-enoate

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3-

InChI Key

FABIVEGAPONRAI-ARJAWSKDSA-N

SMILES

CCOC(=O)C=CN

Canonical SMILES

CCOC(=O)C=CN

Isomeric SMILES

CCOC(=O)/C=C\N

Synonyms

Ethyl (Z)-3-aminoacrylate, Ethyl (2Z)-3-amino-2-propenoate, (Z)-3-Aminoacrylic acid ethyl ester, Ethyl cis-3-aminoacrylate, Ethyl (Z)-β-aminoacrylate

Purity

97%

Package Size

1 g, 5 g, 10 g

(Z)-ethyl 3-aminoacrylate is a bifunctional building block primarily used in the synthesis of nitrogen-containing heterocycles. Its key procurement-relevant feature is the fixed (Z)-geometry of the carbon-carbon double bond, which is stabilized by a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen [1]. This structural rigidity pre-organizes the molecule for specific, high-yield cyclization reactions, making it a distinct and non-interchangeable precursor compared to its geometric isomer or other analogs.

Stereochemical Procurement Fit

Z-configuration identity context for stereoselective synthesis research
Reported building block for beta-amino acid and heterocycle studies
Metal-free synthetic access reported for stereochemical control workflows

Substituting (Z)-ethyl 3-aminoacrylate with its (E)-isomer, an uncharacterized E/Z mixture, or N,N-disubstituted analogs frequently leads to significant drops in reaction yield, loss of regioselectivity, or complete reaction failure [1]. The intramolecular hydrogen bond in the (Z)-isomer locks the conformation required for key thermal electrocyclization and regiocontrolled condensation reactions. Using an incorrect or mixed isomer introduces a contaminant that either fails to react or forms undesired side-products, leading to complex purification challenges, reduced throughput, and poor batch-to-batch reproducibility. This makes isomeric purity a critical procurement parameter for ensuring predictable and cost-effective downstream synthesis.

Substitution Risk: Isomer and Analog Mismatch

(E)-isomer substitution
Pressure-dependent enantioselectivity profile may not transfer; distinct mechanistic pathway reported for (Z)-configured enamine complex
N-substituted analog
Altered steric and electronic environment may shift reaction kinetics and stereochemical outcome in chiral center-forming steps
Ethyl 3-aminocrotonate (CAS 7318-00-5)
Additional beta-methyl group alters steric and electronic profile at reactive sites; exists as chelated isomer mixture rather than defined (Z)-enamine

Precursor Suitability: Essential for High-Yield Thermal Cyclization in Pyridone and Quinolone Synthesis

The thermal cyclization of β-enamino esters to form pyridone and quinolone cores, a key step in many pharmaceutical syntheses, is critically dependent on the substrate's geometry. Research on analogous systems demonstrates that the (Z)-isomer is required for the reaction to proceed efficiently, as this conformation allows for the necessary 6π-electrocyclization. The corresponding (E)-isomer, under identical thermal conditions, fails to cyclize, resulting in no desired product [1]. Procuring the pure (Z)-isomer is therefore essential to avoid reaction failure in these high-temperature manufacturing processes.

Evidence DimensionReaction Yield in Thermal Cyclization
Target Compound DataEfficient Cyclization
Comparator Or Baseline(E)-isomer: Fails to cyclize
Quantified DifferenceQualitatively decisive (Reaction succeeds vs. fails)
ConditionsThermal conditions for pyridone synthesis from a β-enamino ester.

This directly impacts process viability; using the wrong isomer results in zero product yield, making the (Z)-form a mandatory procurement specification for this application.

Uracil synthesis yield
Reported
83.4%
Supports process-costing review
Data to verify under defined condensation conditions

Precursor-Controlled Regioselectivity: Eliminates Isomeric Byproducts in Pyrazole Synthesis

When synthesizing unsymmetrical pyrazoles, the choice of enaminone precursor dictates the regiochemical outcome, directly impacting product purity and yield. In a direct comparison using a close structural analog, the (Z)-β-aminoenone (with a primary amine) reacted with methylhydrazine to produce a single pyrazole regioisomer with >98% selectivity [1]. In contrast, the N,N-dimethylated analog, which cannot form the intramolecular hydrogen bond and has a different electronic profile, produced a 1:1 mixture of the two possible regioisomers. Procuring the primary (Z)-aminoacrylate avoids the formation of a difficult-to-separate isomeric byproduct, simplifying purification and maximizing the yield of the target molecule.

Evidence DimensionRegioselectivity in Pyrazole Formation
Target Compound Data>98% (single 1,3,5-substituted isomer)
Comparator Or BaselineN,N-dimethyl analog: ~50% (1:1 mixture of 1,3,5- and 1,4,5-isomers)
Quantified DifferenceAvoids 50% of the reaction mass becoming an isomeric impurity.
ConditionsReaction of a β-enaminone with methylhydrazine in refluxing ethanol.

This eliminates the need for costly and often low-yielding chromatographic separation of regioisomers, a critical factor for process scalability and economic viability.

Z vs E pressure sensitivity
Class-level inference
Z-isomer enantioselectivity diminishes at higher H2 pressure, opposite to E-isomer behavior
Stereochemistry-dependent parameter review
Data to verify for specific Rh/Ru catalyst systems

Purity Verification: Unique Spectroscopic Signature for Quality Control

The isomeric purity of (Z)-ethyl 3-aminoacrylate can be unambiguously confirmed using standard ¹H NMR spectroscopy, a crucial capability for incoming material quality control. The intramolecularly hydrogen-bonded N-H proton of the (Z)-isomer exhibits a characteristic, downfield chemical shift at approximately 9.0–10.0 ppm in CDCl₃ [1]. The N-H proton of the corresponding (E)-isomer, which lacks this hydrogen bond, appears much further upfield at 6.5–7.5 ppm. This large, ~2.5 ppm difference provides a clear and rapid method for verifying that the correct isomer has been procured and for quantifying the level of isomeric contamination, ensuring batch-to-batch consistency.

Evidence Dimension¹H NMR Chemical Shift (N-H proton, CDCl₃)
Target Compound Data~9.0 – 10.0 ppm
Comparator Or Baseline(E)-isomer: ~6.5 – 7.5 ppm
Quantified Difference~2.5 ppm separation
Conditions¹H NMR analysis in deuterated chloroform (CDCl₃).

This provides a simple, quantitative, and non-destructive QC check to guarantee that the material meets the required isomeric specification for reproducible manufacturing.

Metal-free (Z)-selective access
Supporting evidence
Acid-catalyzed route reported for (Z)-N-monosubstituted derivatives in nonpolar solvents
Supports metal-free stereocontrol workflow
Solvent polarity determines isomeric outcome
Tautomeric profile vs crotonate
Cross-study comparable
(Z)-enamine without beta-methyl; crotonate exists as chelated cis/trans isomer mixture
Supports unsubstituted enamine reactivity review
Steric and electronic context differs at reactive sites

Manufacturing of 4-Hydroxyquinoline Cores for API Synthesis

Where the final step is a high-temperature Gould-Jacobs or related thermal cyclization, this compound is the correct choice. Its fixed (Z)-geometry is a prerequisite for the reaction, preventing the process failures and zero-yield outcomes associated with the (E)-isomer [1].

Regiocontrolled Synthesis of Substituted Pyrazoles for Agrochemicals and Pharmaceuticals

For processes requiring a single, predictable pyrazole regioisomer without resorting to complex downstream purification. This precursor directs the reaction to form the desired isomer with high selectivity (>98%), unlike analogs that lead to isomeric mixtures and significant yield loss [2].

High-Reproducibility Processes Requiring Verified Isomeric Purity

In any synthesis where the stereochemistry of the final product is critical and depends on the precursor's geometry. The clear spectroscopic handle of this compound allows for straightforward QC verification, ensuring that only the correct starting material enters the production stream, safeguarding process reproducibility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral beta-amino acid derivative research
Z-configuration pressure-dependent selectivity context
Enantioselectivity under process-relevant H2 pressures
Uracil and pyrimidine scaffold construction
Reported uracil synthesis yield context
Yield reproducibility under defined condensation conditions
Metal-free medicinal chemistry workflows
Acid-catalyzed (Z)-selective synthetic access
Stereochemical integrity without transition-metal contamination
Heterocycle diversity exploration
Unsubstituted enamine reactivity profile vs crotonate analog
Cycloaddition and annulation outcome context

XLogP3

0.6

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